2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1)
Description
2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1) is a spirocyclic compound featuring a bicyclic framework with two nitrogen atoms positioned at the 2- and 6-positions of the nonane ring. The phenylmethyl (benzyl) substituent at the 2-position introduces steric bulk and aromatic character, while the hydrochloride salt enhances solubility in polar solvents. This compound belongs to the diazaspiro family, which is notable for its conformational rigidity and applications in medicinal chemistry, particularly in targeting receptors like sigma (σ) receptors . Its molecular formula is C₁₄H₂₀ClN₂, with a molecular weight of 262.78 g/mol (hydrochloride form) .
Properties
IUPAC Name |
2-benzyl-2,8-diazaspiro[3.5]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-5-13(6-3-1)9-16-11-14(12-16)7-4-8-15-10-14;/h1-3,5-6,15H,4,7-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDSRDHLRGFBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)CN(C2)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1) typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of 2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over reaction parameters to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of diazaspiro compounds can act as inhibitors of mutant KRAS proteins, which are implicated in tumor metastasis. These compounds exhibit potential as targeted therapies for cancer treatment .
- Neurological Applications : Studies suggest that 2,6-diazaspiro compounds may interact with neuroreceptors, making them candidates for treating neurological disorders such as Alzheimer's disease. Their ability to cross the blood-brain barrier enhances their therapeutic potential .
Data Table: Summary of Applications
Case Study 1: Anticancer Properties
A study explored the efficacy of diazaspiro compounds as inhibitors of KRAS mutations. The results demonstrated that specific derivatives exhibited significant binding affinity and inhibition rates against cancer cell lines with mutant KRAS . This highlights the potential role of 2,6-diazaspiro[3.5]nonane derivatives in targeted cancer therapies.
Case Study 2: Neurological Research
In a recent investigation into neurodegenerative diseases, researchers evaluated the interaction of diazaspiro compounds with neurotransmitter receptors. The findings suggested that these compounds could modulate receptor activity effectively, indicating their potential utility in treating conditions like Alzheimer's disease .
Case Study 3: Synthesis and Applications
A novel synthesis route was developed for producing 2,6-diazaspiro[3.5]nonane derivatives with high yields and purity. This method allows for the efficient production of these compounds, facilitating their use in various research applications across medicinal chemistry and organic synthesis .
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1) involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Diazaspiro Compounds
Key Observations :
- Salt Forms : Hydrochloride salts (e.g., 2,6- and 2,7-diazaspiro derivatives) exhibit higher aqueous solubility than free bases, critical for pharmacological applications .
- Conformational Rigidity: Spirocyclic frameworks (e.g., 2,6- and 2,7-diazaspiro) offer restricted rotation, improving selectivity in receptor interactions compared to non-spiro pyrazoles .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Profiles of Diazaspiro Derivatives
Key Insights :
- The 2,7-diazaspiro[3.5]nonane scaffold is validated for σ1 receptor activity, with substituents dictating agonist/antagonist profiles . The target compound’s benzyl group could modulate this activity but lacks direct evidence.
- Diazabicyclo[4.3.0]nonane derivatives exhibit broader receptor interactions due to less conformational restraint, highlighting the advantage of spirocyclic rigidity for selectivity .
Biological Activity
2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-benzyl-2,8-diazaspiro[3.5]nonane; hydrochloride
- Molecular Formula : C14H21ClN2
- Molecular Weight : 252.78 g/mol
- CAS Number : 1086394-81-1
Biological Activity Overview
The biological activity of 2,6-Diazaspiro[3.5]nonane derivatives has been investigated across various studies, revealing their potential in treating multiple conditions.
Antimicrobial Activity
Research indicates that compounds derived from the diazaspiro framework exhibit notable antimicrobial properties. For instance, a study highlighted the synthesis of nitrofuran carboxamide derivatives from a related diazaspiro structure that showed potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.016 μg/mL . This suggests that similar derivatives of 2,6-Diazaspiro[3.5]nonane may possess comparable or enhanced antimicrobial efficacy.
Anticancer Properties
Compounds featuring the diazaspiro core have been linked to anticancer activity. They act as inhibitors of key protein interactions involved in cancer progression. Specifically, recent findings indicate that certain derivatives can inhibit the menin-MLL1 interaction, which is crucial for the proliferation of cancer cells . This mechanism positions them as potential candidates for cancer therapeutics.
Structure-Activity Relationship (SAR)
The biological activity of 2,6-Diazaspiro[3.5]nonane is influenced by its structural modifications. Variations in substituents on the spirocyclic core can significantly alter potency and selectivity against target proteins.
| Compound | Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| Compound 17 | Antitubercular | 0.016 | High potency against M. tuberculosis |
| Compound 29c | Anticancer | EC50 = 4.1 | Effective inhibitor of menin-MLL1 interaction |
| Compound 30f | Ion channel inhibition | Not specified | Issues with hERG channel selectivity |
Study on Antimicrobial Activity
A recent study synthesized a series of diazaspiro compounds and tested them against various bacterial strains. The results demonstrated that modifications to the diazaspiro core could enhance antimicrobial activity significantly . The inclusion of nitrofuran moieties was particularly beneficial in increasing potency.
Study on Anticancer Activity
Another investigation focused on the interaction between diazaspiro compounds and cancer-related proteins. The study utilized docking simulations to predict binding affinities and confirmed that specific structural features were critical for effective inhibition of target interactions .
Q & A
Q. What are the optimal synthetic routes for preparing 2,6-diazaspiro[3.5]nonane derivatives, and how can reaction conditions be optimized?
The synthesis of diazaspiro scaffolds typically involves multi-step protocols, including Buchwald–Hartwig amination, alkylation, and deprotection. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate) are often synthesized first, followed by functionalization with hydrophobic groups via alkylation or amination. Key steps include:
- Buchwald–Hartwig amination for aryl coupling (e.g., iodobenzene) using Pd catalysts .
- Deprotection with trifluoroacetic acid (TFA) to remove Boc groups .
- Alkylation with bromides (e.g., benzylbromide) under basic conditions (K₂CO₃, acetonitrile) .
Optimization involves adjusting solvent polarity, reaction temperature, and catalyst loading to improve yields.
Q. Which spectroscopic and analytical techniques are critical for characterizing 2,6-diazaspiro[3.5]nonane derivatives?
- NMR spectroscopy : ¹H and ¹³C NMR confirm scaffold integrity and substitution patterns. For example, spirocyclic protons exhibit distinct splitting due to restricted rotation .
- Mass spectrometry (HRMS) : Validates molecular weight and purity.
- X-ray crystallography : Resolves stereochemistry and spatial arrangement of the spirocyclic core .
- HPLC : Assesses purity, especially for hydrochloride salts .
Q. How are initial biological activities of 2,6-diazaspiro[3.5]nonane derivatives screened in receptor-binding assays?
- Radioligand binding assays (e.g., for sigma receptors S1R/S2R) quantify affinity (Ki values). Membrane preparations from transfected cells are incubated with tritiated ligands (e.g., [³H]DTG for S2R) and test compounds .
- Functional assays : Determine agonist/antagonist profiles using calcium flux or cAMP modulation .
Advanced Research Questions
Q. How do structural modifications to the 2,6-diazaspiro[3.5]nonane scaffold influence sigma receptor subtype selectivity (S1R vs. S2R)?
-
Hydrophobic substituents : Benzyl or phenethyl groups at the distal nitrogen enhance S1R affinity. For example, compound 4b (Ki S1R = 2.7 nM) features a benzyl group, while bulkier substituents (e.g., 3-phenylpropane) reduce selectivity .
-
Linker length : Shorter linkers (e.g., ethylene) favor S1R antagonism, while longer linkers increase S2R binding .
-
Data table :
Compound Substituent Ki S1R (nM) Ki S2R (nM) 4b Benzyl 2.7 27 5b Phenethyl 13 102 8f 3-Phenylpropane 10 165 Source: Adapted from
Q. How can computational modeling resolve contradictory in vitro vs. in vivo functional outcomes (e.g., agonist vs. antagonist activity)?
- Molecular docking : Identifies key interactions (e.g., hydrogen bonds with S1R residues Glu172 and Asp126) that dictate functional profiles .
- MD simulations : Predict conformational changes in the receptor-ligand complex. For instance, compound 4b stabilizes an active S1R conformation (agonist), while 5b induces antagonism by disrupting TM domains .
- In vivo validation : Use selective agonists (e.g., PRE-084) to reverse antagonist effects in hypersensitivity models .
Q. What methodologies address discrepancies between binding affinity and therapeutic efficacy in preclinical models?
Q. How can researchers design 2,6-diazaspiro[3.5]nonane derivatives with improved blood-brain barrier (BBB) penetration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
